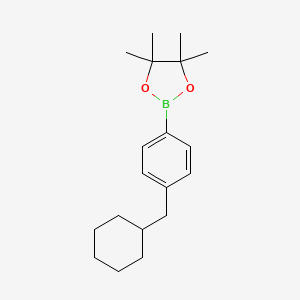

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester

Description

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester is a boronic acid derivative where the phenyl ring is substituted with a cyclohexylmethyl group and protected as a pinacol ester. Pinacol esters of boronic acids are widely used due to their enhanced solubility in organic solvents compared to free boronic acids , and their ability to respond to oxidative or acidic environments in drug delivery systems .

Properties

IUPAC Name |

2-[4-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAZCIIZXRBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Under anhydrous reflux conditions (e.g., acetone or toluene), the boronic acid reacts with pinacol in a 1:1 molar ratio. A dehydrating agent, such as magnesium sulfate (MgSO₄), is often added to shift the equilibrium toward ester formation:

$$

\text{B(OH)}2\text{-Ar} + \text{Pinacol} \xrightarrow{\Delta, \text{MgSO}4} \text{Ar-B(O}2\text{C}2\text{Me}4) + 2\text{H}2\text{O}

$$

The reaction typically achieves >90% conversion within 24 hours, yielding the ester as a liquid phase. The cyclohexylmethyl substituent’s steric bulk necessitates extended reaction times compared to simpler arylboronic acids.

Challenges and Optimizations

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility but may require higher temperatures.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate) isolates the product, though residual pinacol may persist without rigorous washing.

- Yield : Reported yields range from 75% to 87%, depending on the boronic acid’s initial purity.

Transition Metal-Catalyzed Borylation of Aryl Halides

An alternative approach employs palladium-catalyzed Miyaura borylation, where 4-(cyclohexylmethyl)phenyl halides react with bis(pinacolato)diboron (B₂pin₂). This method is advantageous for substrates where boronic acids are inaccessible.

Catalytic System and Protocol

A representative procedure involves:

- Substrate : 4-(Cyclohexylmethyl)phenyl bromide (1.0 equiv)

- Boron Source : B₂pin₂ (1.2 equiv)

- Catalyst : Pd(dba)₂ (1 mol%) with FcPPh₂ (6 mol%)

- Base : K₃PO₄ (3.0 equiv)

- Solvent : Dioxane/water (2:1) at 100°C for 16 hours

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination:

$$

\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd}, \text{ligand}} \text{Ar-Bpin} + \text{byproducts}

$$

Performance Metrics

- Yield : 68–74% for sterically hindered substrates

- Selectivity : >95% for monosubstituted products due to ligand-controlled steric effects

- Limitations : Requires inert atmosphere handling and expensive catalysts.

Grignard Reagent-Based Alkylation of Boronates

For laboratories equipped to handle air-sensitive reagents, alkylation of preformed phenylboronic esters offers a viable pathway.

Procedure Overview

- Formation of Grignard Reagent : Cyclohexylmethyl magnesium bromide (1.5 equiv) is prepared in THF.

- Borylation : The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at −78°C, followed by quenching with pinacol:

$$

\text{Ar-MgBr} + \text{B(OMe)}3 \rightarrow \text{Ar-B(OMe)}2 \xrightarrow{\text{Pinacol}} \text{Ar-Bpin}

$$ - Workup : Aqueous HCl extraction removes magnesium salts, yielding the crude ester.

Efficiency and Scalability

- Yield : 60–65% due to competing protonolysis of the Grignard reagent.

- Scalability : Limited by the need for cryogenic conditions but suitable for small-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Direct Esterification | 75–87 | 24–48 h | Low | High |

| Miyaura Borylation | 68–74 | 16 h | High | Moderate |

| Grignard Alkylation | 60–65 | 12–18 h | Moderate | Low |

Key Observations :

- Direct esterification is optimal for laboratories prioritizing cost-effectiveness and simplicity.

- Miyaura borylation excels in regioselectivity but demands stringent anhydrous conditions.

- Grignard methods are less practical due to low yields and operational complexity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester participates in palladium-catalyzed cross-coupling reactions with aryl halides. Key findings include:

-

Catalytic System : Pd₂(dba)₃ (7.6 mol% Pd) and PPh₃ (9.3:1 P:Pd ratio) in DME solvent at 85°C for 20 hours .

-

Outcome : Reactions with sterically hindered substrates (e.g., tertiary benzylic boronic esters) showed no product formation, indicating steric limitations .

-

Alternative Conditions : Ag₂O (1.5 equiv.) improved coupling efficiency for electron-deficient aryl iodides .

Reaction Table

| Substrate | Catalyst System | Conditions | Outcome | Source |

|---|---|---|---|---|

| 4-Iodoacetophenone | Pd₂(dba)₃/PPh₃/Ag₂O | DME, 85°C, 20 h | No product observed | |

| Cyclohexylboronic ester | Pd(PPh₃)₄ | Diethyl ether, 65°C | Minimal conversion |

Protodeboronation Kinetics

Protodeboronation (removal of the boronic ester group via hydrolysis) is pH-dependent and influenced by the pinacol ester structure:

-

Direct vs. Indirect Pathways :

-

Direct Protodeboronation : Proceeds via base-catalyzed elimination (k<sub>BE</sub> ≈ 10<sup>-3</sup>–10<sup>-5</sup> s<sup>-1</sup>) .

-

Indirect Pathway : Hydrolysis to boronic acid (k<sub>hyd</sub> ≈ 10<sup>-4</sup> s<sup>-1</sup>) followed by protodeboronation (k<sub>BA</sub> ≈ 10<sup>-1</sup>–10<sup>-2</sup> s<sup>-1</sup>) .

-

-

Stability : Pinacol esters attenuate protodeboronation by ~100-fold compared to boronic acids (log k<sub>BA</sub>/k<sub>BE</sub> ≈ 1.9 ± 0.4) .

Kinetic Data

| Boronate Species | Half-Life (pH 13) | log k<sub>BA</sub>/k<sub>BE</sub> | Source |

|---|---|---|---|

| Trihydroxyboronate | ~10 h | 2.3 | |

| Pinacol boronate | ~35 h | 1.9 |

Thermal and Oxidative Stability

-

Thermal Resistance : Stable at 75°C for 16 h in DME or diethyl ether .

-

Oxidative Environments : Survives reactive oxygen species (ROS)-rich conditions unless conjugated to stimuli-responsive polymers (e.g., hyaluronic acid with phenylboronic acid linkages) .

Hydrolytic Stability

-

pH Sensitivity : Hydrolysis accelerates at pH >13, leading to boronic acid formation (K<sub>hyd</sub> ≈ 10<sup>-2</sup>–10<sup>-3</sup>) .

Challenges and Limitations

Scientific Research Applications

Applications in Organic Synthesis

2.1. Suzuki Coupling Reactions

One of the primary applications of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester is in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can act as a boron source, facilitating the coupling of aryl halides with various nucleophiles, such as alkenes and other aryl groups. The reaction conditions can be optimized to enhance yields and selectivity, making this ester valuable for synthesizing complex organic molecules .

2.2. Drug Development

In medicinal chemistry, boronic acids and their esters have been extensively studied for their potential as bioactive compounds. The unique reactivity profile of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester allows it to participate in various transformations that can lead to the development of new pharmaceuticals. For instance, studies have indicated that modifications to the boronic acid moiety can influence biological activity, making it a candidate for further investigation in drug design .

3.1. Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit antiproliferative activity against cancer cell lines. A study focusing on structural modifications of boronic acids found that certain derivatives showed enhanced activity against prostate cancer cells, suggesting that 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester could be explored for similar applications .

3.2. Protodeboronation Studies

Recent studies have investigated the kinetics of protodeboronation of various boronic esters, including 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester. These studies reveal that the presence of the pinacol moiety significantly affects the stability and reactivity of the compound under hydrolytic conditions, which is crucial for understanding its behavior in biological systems .

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling reaction, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences among analogs arise from substituents on the phenyl ring, influencing reactivity, solubility, and application.

Key Insights :

- Substituents like hydroxymethyl (ROS-sensitive) or aminomethyl (reactive for conjugation) dictate functional roles in drug delivery or probe design .

Solubility and Reactivity

- Solubility : Pinacol esters universally improve solubility in organic solvents (e.g., acetone, THF) compared to free boronic acids . However, substituents modulate miscibility:

- Reactivity: Hydroxymethyl derivatives undergo oxidation to release boronic acid, enabling ROS-triggered drug release . Aminomethyl groups facilitate covalent conjugation with biomolecules (e.g., fluorescein in ) . Cyclohexylmethyl is chemically inert under physiological conditions, suggesting utility in sustained-release formulations.

Biological Activity

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (C19H29BO2, CID 71306556) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a boronic acid moiety that is esterified with pinacol, enhancing its stability and solubility. The structure can be represented as follows:

- Molecular Formula : C19H29BO2

- Molecular Weight : 302.25 g/mol

Biological Activity Overview

Boronic acids, including 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester, exhibit a range of biological activities such as:

- Anticancer Activity : Inhibits proteasome activity, leading to cell cycle arrest in cancer cells.

- Antibacterial Properties : Effective against various bacterial strains by disrupting bacterial cell wall synthesis.

- Antiviral Effects : Potential application in inhibiting viral replication.

- Proteasome Inhibition : The compound acts as a proteasome inhibitor, which is critical for regulating protein degradation and cell cycle progression. Studies have shown that it can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cell lines such as U266 .

- Enzyme Inhibition : Boronic acids have been shown to interact with serine β-lactamases and metalloenzymes, providing a dual mechanism of action against resistant bacterial strains . The structural integrity of the boron atom is essential for maintaining its inhibitory activity.

- Stability and Hydrolysis : The pinacol ester form enhances stability against hydrolysis compared to other boronic acids, which is beneficial for prolonged therapeutic effects .

Anticancer Studies

A study demonstrated that 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established proteasome inhibitors like bortezomib .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester | 15 | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Antibacterial Activity

Research indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. It was particularly noted for its action against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating antibiotic-resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| E. coli | 1.0 µg/mL |

Antiviral Applications

In vitro studies suggested that the compound could inhibit viral replication mechanisms, although further research is needed to elucidate the specific pathways involved .

Q & A

Q. What are the common synthetic routes for 4-(cyclohexylmethyl)phenylboronic acid pinacol ester, and how is purity validated?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronic esterification. A key intermediate involves coupling cyclohexylmethyl-substituted aryl halides with pinacol boronate esters under palladium catalysis. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >97% purity (as per GC in ). For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. UV-vis spectroscopy can monitor reaction progress, as demonstrated in H2O2-mediated boronate oxidation studies .

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a boronate precursor in drug discovery, enabling aryl cross-couplings for kinase inhibitors (e.g., FLT3 inhibitors) and autotaxin inhibitors. For example, hydantoin-derived autotaxin inhibitors are synthesized by coupling the boronate with heterocyclic halides under Pd(PPh3)4 catalysis. Reaction conditions (e.g., 20 mM Tris-HCl buffer, pH 7–10, 25°C) are critical for optimizing yields, as shown in analogous H2O2 reactivity studies .

Q. What safety precautions are required when handling this compound?

Safety protocols include using gloves, eye protection, and fume hoods due to its irritant properties (Skin Irrit. Category 2). Storage at room temperature in airtight containers is recommended to prevent hydrolysis. Contaminated surfaces require immediate washing with copious water, as detailed in MSDS guidelines for structurally similar pinacol esters .

Advanced Research Questions

Q. How does pH influence the reactivity of this boronate ester in H2O2-sensitive applications?

Reactivity with H2O2 is pH-dependent, following pseudo-first-order kinetics. In Tris-HCl buffers (pH 6.91–10.95), the reaction rate peaks near pH 9–10 due to optimal nucleophilic attack by HOO<sup>−</sup>. At pH 7.27, a 1.0 mM H2O2 solution generates detectable phenolic products within 60 minutes (monitored via UV-vis at 400 nm). Adjusting pH outside this range reduces conversion efficiency .

Q. How can contradictory catalytic efficiency data across studies be resolved?

Discrepancies in Suzuki-Miyaura coupling yields may arise from ligand choice, solvent polarity, or trace oxygen. For example, using Pd(OAc)2 with SPhos ligand in degassed THF/water (3:1) at 80°C improves reproducibility. Kinetic studies (e.g., time-resolved UV-vis or <sup>11</sup>B NMR) help identify side reactions, such as protodeboronation, which compete with cross-coupling .

Q. What advanced analytical methods quantify boronate ester stability under oxidative conditions?

- LC-MS/MS : Tracks degradation products (e.g., phenolic derivatives) with ppm-level sensitivity.

- Electrochemical sensors : Measure H2O2-induced oxidation currents, correlating with boronate consumption.

- Fluorescence quenching : Utilizes boronate-fluorophore conjugates to monitor real-time reactivity in biological matrices .

Q. How can researchers optimize reaction conditions for ROS-sensitive material synthesis?

For ROS-responsive hydrogels, the boronate ester is grafted onto β-cyclodextrin via carbodiimide coupling. Optimization involves:

- Molar ratios : 1:1.2 (boronate:hydroxyl groups) to minimize unreacted sites.

- Crosslinking density : Adjust via reaction time (12–24 hours) and temperature (4–25°C).

- Validation : Swelling assays in H2O2 (0.1–10 mM) confirm ROS sensitivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.